molecular formula C30H48N12O9 B612407 Hsdvhk-NH2

Hsdvhk-NH2

Cat. No.: B612407
M. Wt: 720.8 g/mol
InChI Key: FSVRGWKWZIRBPC-KESUXUJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • HSDVHK-NH2 is an integrin αvβ3-vitronectin antagonist. Its chemical structure is represented as C30H48N12O9.
  • Integrins are cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The αvβ3 integrin specifically interacts with vitronectin, a glycoprotein found in the extracellular matrix.
  • This compound disrupts this interaction, making it a potential therapeutic agent.
  • Scientific Research Applications

      Chemistry: HSDVHK-NH2 can serve as a tool compound for studying integrin-vitronectin interactions.

      Biology: Researchers use it to investigate cell adhesion, migration, and angiogenesis.

      Medicine: Potential applications include anti-angiogenic therapy and cancer treatment.

      Industry: this compound may find use in developing targeted drug delivery systems.

  • Mechanism of Action

    Target of Action

    Hsdvhk-NH2 is an antagonist of the integrin αvβ3-vitronectin interaction . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The αvβ3 integrin is particularly important in angiogenesis and tumor metastasis .

    Mode of Action

    This compound competes with vitronectin for the RGD-binding site of integrin αvβ3 . This interaction is site-specific, as this compound is inactive for the complex formation of a denatured form of integrin–vitronectin . It shows a strong antagonism against αvβ3-GRGDSP interaction with an IC50 value of 25.72 nM .

    Biochemical Pathways

    The interaction of this compound with integrin αvβ3 affects several biochemical pathways. It significantly inhibits bFGF-induced cell migration . The compound also induces HUVEC cell death through caspases activations, a mechanism related to increased p53 expression .

    Pharmacokinetics

    It is known that the compound is rapidly internalized into huvecs at a culture temperature of 37 °c, a process mediated by caveolin and clathrin .

    Result of Action

    This compound inhibits the proliferation of HUVEC cells due to the induction of cell death through caspases activations . It also significantly inhibits HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .

    Action Environment

    The action of this compound can be influenced by environmental factors. For instance, the temperature of the culture environment can affect the internalization of the compound into cells . .

    Safety and Hazards

    While specific safety and hazard information for HSDVHK-NH2 is not provided in the search results, general safety measures for handling chemicals should be followed. This includes wearing safety goggles, protective gloves, and impervious clothing, and ensuring adequate ventilation .

    Relevant Papers One relevant paper found discusses the role of integrin αvβ3 in doxycycline-induced anti-proliferation in breast cancer cells . The paper shows that modulation on integrin αvβ3 binding activities changed both thyroxine- and doxycycline-induced signal transductions by an integrin αvβ3 inhibitor (this compound) .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for HSDVHK-NH2 are not widely documented in the literature.
    • industrial production methods likely involve peptide synthesis techniques, considering its peptide-like structure.
  • Chemical Reactions Analysis

    • HSDVHK-NH2 may undergo various reactions, including peptide bond formation, amidation, and cyclization.
    • Common reagents include amino acids, coupling agents (e.g., HATU, HBTU), and protecting groups (e.g., Fmoc, Boc).
    • Major products would be the fully synthesized this compound peptide.
  • Comparison with Similar Compounds

    • While HSDVHK-NH2 is unique due to its specific αvβ3 integrin antagonism, similar compounds include other integrin inhibitors (e.g., RGD peptides) and vitronectin-binding molecules.

    Remember that this compound is primarily used for research purposes, and its full potential awaits further exploration

    Properties

    IUPAC Name

    (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSVRGWKWZIRBPC-KESUXUJOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H48N12O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    720.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?

    A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []

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